ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
CAS No.:
Cat. No.: VC16483333
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16O3 |
|---|---|
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | ethyl (2E)-2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate |
| Standard InChI | InChI=1S/C14H16O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,9H,3,7-8H2,1-2H3/b10-9+ |
| Standard InChI Key | NFEBEDXDWGJQMK-MDZDMXLPSA-N |
| Isomeric SMILES | CCOC(=O)/C=C/1\CCC2=C1C=CC=C2OC |
| Canonical SMILES | CCOC(=O)C=C1CCC2=C1C=CC=C2OC |
Introduction
Chemical Identity and Structural Features
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is systematically named ethyl (2E)-2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate under IUPAC nomenclature. The compound’s structure integrates a dihydroindene core with a methoxy group at the 4-position and an ethyl acetate moiety at the 1-ylidene position. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆O₃ |
| Molecular Weight | 232.27 g/mol |
| CAS Number | 1076198-41-8 |
| SMILES Notation | CCOC(=O)C=C1CCC2=C1C=CC=C2OC |
| InChIKey | NFEBEDXDWGJQMK-MDZDMXLPSA-N |
The conjugated system formed by the indene ring and the α,β-unsaturated ester group contributes to its potential reactivity in cycloaddition and nucleophilic substitution reactions. X-ray crystallography data, though unavailable in the provided sources, would likely reveal planar geometry at the ylidene carbon, facilitating resonance stabilization.
Synthesis Methodologies
The synthesis of ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is achieved through a two-step protocol involving precursor functionalization and esterification.
Precursor Preparation
4-Methoxy-2,3-dihydro-1H-indene serves as the primary precursor, synthesized via Friedel-Crafts alkylation of methoxybenzene derivatives. Alternative routes may employ catalytic hydrogenation of substituted naphthalenes, though yields vary based on substituent positioning .
Esterification and Condensation
The final step involves reacting 4-methoxy-2,3-dihydro-1H-indene with ethyl acetate under acid-catalyzed conditions (e.g., sulfuric acid or p-toluenesulfonic acid). Microwave-assisted synthesis at 80–100°C for 1–2 hours enhances reaction efficiency, achieving yields up to 78%. A representative reaction scheme is:
| Supplier | Purity | Packaging | CAS Number |
|---|---|---|---|
| Vulcanchem | >95% | 1 g, 5 g, 10 g | 1076198-41-8 |
| Parchem | >98% | 50 mg–100 g | 1076198-41-8 |
| Capot Chemical Co. | >90% | Custom bulk | 1076198-41-8 |
Researchers are advised to confirm spectroscopic data (NMR, IR) with suppliers prior to procurement.
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